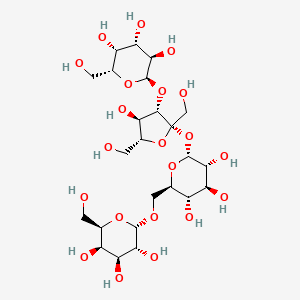

3F-alpha-D-Galactosylraffinose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3F-alpha-D-Galactosylraffinose is an oligosaccharide.

Applications De Recherche Scientifique

Biotechnological Potential

3F-alpha-D-Galactosylraffinose and related enzymes, such as α-galactosidase, have significant biotechnological and medical applications. These enzymes are widely used in industries such as food and feed, sugar, and paper and pulp for the removal of raffinose and stachyose. They are also medically important for blood group conversion and in the treatment of Fabry disease. The production of α-galactosidases from various microbial sources has been a focus of recent research, highlighting their utility in various fields (Katrolia, Rajashekhara, Yan, & Jiang, 2014).

Biochemical Synthesis

Efficient biochemical synthesis of this compound-related compounds is crucial in various applications. For example, efficient alpha(2,3)sialylation of galactose derivatives has been realized with high yield and stereoselectivity, enabling the synthesis of complex molecules like ganglioside GM3, demonstrating the importance of precise biochemical manipulation in this field (Liu, Ruan, Li, & Li, 2008).

Structural Insights and Catalysis

Structural studies of enzymes interacting with this compound and its derivatives provide insights into their catalytic mechanisms. For instance, the structure of complexes containing an inhibitory analogue of UDP-galactose, like UDP-2F-galactose, with alpha-1,3 galactosyltransferase has shown that interaction induces structural changes in the enzyme. This has implications for understanding the role of ground state destabilization in catalysis (Jamaluddin, Tumbale, Withers, Acharya, & Brew, 2007).

Agricultural and Environmental Applications

The role of this compound in plant biology, particularly in stress response, is another area of scientific interest. For example, raffinose synthase, which is involved in raffinose synthesis, has been shown to enhance drought tolerance in plants like maize and Arabidopsis. This indicates the potential of manipulating the raffinose anabolic pathway to improve plant stress tolerance (Li et al., 2020).

Propriétés

| 546-35-0 | |

Formule moléculaire |

C24H42O21 |

Poids moléculaire |

666.6 g/mol |

Nom IUPAC |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C24H42O21/c25-1-6-10(29)14(33)17(36)21(40-6)39-4-9-12(31)16(35)19(38)23(42-9)45-24(5-28)20(13(32)8(3-27)44-24)43-22-18(37)15(34)11(30)7(2-26)41-22/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+/m1/s1 |

Clé InChI |

ZJTKROCMWYBRPX-DFMCVVGJSA-N |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)CO)O)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)CO)O)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)CO)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)